D-Mannose-1,2,3-13C3
Description
Significance of Isotopic Labeling in Carbohydrate Research
Carbohydrates are central to life, serving as primary energy sources, structural components of cells, and key players in cell signaling. researchgate.net Isotopic labeling is a revolutionary technique that enables scientists to trace the fate of these molecules with remarkable precision. By replacing specific atoms with their heavier isotopes (such as ¹³C, ²H, ¹⁵N, or ¹⁸O), researchers can "tag" carbohydrates and follow their transformation through various metabolic pathways. clinicalresearchnewsonline.com
This approach is fundamental to metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell. vulcanchem.com Stable isotope tracers behave almost identically to their unlabeled counterparts in biochemical reactions, ensuring that their presence does not significantly disturb the metabolic system under investigation. humankinetics.com This allows for the qualitative and quantitative analysis of carbohydrate metabolism, shedding light on how cells produce energy, synthesize essential molecules, and respond to changes in their environment. elifesciences.org
Rationale for Carbon-13 Enrichment at Specific Positions (C1, C2, C3) in D-Mannose
The strategic placement of ¹³C labels at the C1, C2, and C3 positions of D-mannose is critical for tracking its initial metabolic transformations. D-mannose is a C-2 epimer of glucose and plays a crucial role in protein glycosylation and other metabolic processes. vulcanchem.comchemicalbook.com Upon entering a cell, it is phosphorylated to mannose-6-phosphate (B13060355). From there, it is primarily converted to fructose-6-phosphate (B1210287) by the enzyme phosphomannose isomerase (MPI), which then enters the central glycolytic pathway. nih.gov
Labeling the first three carbons allows researchers to meticulously follow the fate of this portion of the molecule:
Entry into Glycolysis: Glycolysis cleaves the six-carbon fructose (B13574) backbone into two three-carbon molecules. Tracking the ¹³C labels from C1, C2, and C3 reveals how the "upper" half of the mannose molecule is processed.
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP is an alternative route for glucose metabolism that branches off from glycolysis. The first step of the PPP involves the decarboxylation of the C1 carbon. Labeling at the C1 position is therefore essential for quantifying the flux through this pathway.
Glycosylation Precursor Synthesis: Mannose is a precursor for the synthesis of Guanosine Diphosphate-Mannose (GDP-Mannose), a key building block for the glycosylation of proteins. biorxiv.org Tracing the ¹³C labels helps elucidate the pathways leading to the formation of these complex glycans.
By focusing the isotopic enrichment on these specific carbons, scientists can distinguish the metabolic fate of mannose-derived intermediates from those originating from other sources like glucose, providing clear and unambiguous results. vulcanchem.comelifesciences.org
Overview of Research Paradigms Utilizing D-Mannose-1,2,3-13C3
The unique properties of this compound make it a valuable tool in several research paradigms, primarily revolving around NMR spectroscopy and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful, non-invasive technique used to determine the structure and dynamics of molecules. frontiersin.orgunimo.it The ¹³C enrichment in this compound provides distinct signals that can be tracked as the molecule is metabolized. diva-portal.org This allows for the identification of downstream metabolites containing the ¹³C label and provides insights into their structure and concentration. For example, researchers have used similarly labeled precursors, such as N-acetyl-[1,2,3-¹³C₃]neuraminic acid, to study the conformation of complex N-glycans on proteins. acs.org
Mass Spectrometry (MS): MS-based techniques are used to detect, identify, and quantify metabolites by measuring their mass-to-charge ratio. The incorporation of three ¹³C atoms increases the molecular weight of D-mannose by approximately 3 Daltons compared to its unlabeled form. vulcanchem.com This mass shift creates a unique isotopic signature that allows for the specific detection and quantification of the labeled compound and its metabolic products in complex biological samples like cell extracts or biofluids. oup.com
These analytical techniques are often used in combination in tracer experiments to build a comprehensive picture of metabolic networks.
Table 1: Analytical Techniques for Tracing this compound
| Technique | Principle | Information Gained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the nuclear spin of ¹³C atoms, providing information about the chemical environment of each carbon. | Structural identification of metabolites, conformational dynamics of glycans, quantification of metabolic flux. frontiersin.orgunimo.itdiva-portal.org |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio, allowing for the detection of mass-shifted, ¹³C-labeled molecules. | Identification and quantification of labeled metabolites, determination of isotopic enrichment, comprehensive profiling of metabolic pathways. vulcanchem.comoup.com |
| Metabolic Flux Analysis (MFA) | A computational method that uses isotopic labeling data (from MS and/or NMR) to calculate reaction rates within a metabolic network. | Quantitative understanding of cellular metabolism, identification of active and inactive pathways, insights into metabolic regulation. vulcanchem.comelifesciences.orgoup.com |
Contextualization within Modern Metabolomics and Glycomics
The use of tracers like this compound is at the heart of modern "omics" research, particularly metabolomics and glycomics.
Metabolomics: This field aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. Stable isotope tracing is a cornerstone of functional metabolomics, as it moves beyond static snapshots of metabolite levels to reveal the dynamic flow of molecules through the system. elifesciences.orgnih.gov By introducing this compound, researchers can map its contribution to central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle, and discover how these pathways are altered in disease states like cancer. nih.govbiorxiv.org
Glycomics: Glycomics is the study of the full complement of sugars (the glycome) in an organism. scbt.com Glycans are critically involved in cell-cell communication, immune responses, and pathogen interactions. scbt.com Tracing ¹³C-labeled mannose is essential for understanding glycosylation, one of the most common and complex post-translational modifications of proteins. Studies using labeled monosaccharides have provided detailed insights into the synthesis and turnover of different classes of glycans, including N-glycans, O-glycans, and glycosphingolipids, highlighting how different cell types utilize various sugars. oup.com
In essence, this compound provides a high-resolution lens through which scientists can view the intricate and dynamic worlds of cellular metabolism and glycosylation, driving forward our understanding of health and disease.
Properties
Molecular Formula |
¹³C₃C₃H₁₂O₆ |
|---|---|
Molecular Weight |
183.13 |
Origin of Product |
United States |
Synthetic Methodologies for D Mannose 1,2,3 13c3
Strategies for Regioselective Carbon-13 Incorporation
The primary challenge in synthesizing D-Mannose-1,2,3-13C3 lies in the precise, regioselective introduction of three consecutive carbon-13 atoms at the C1, C2, and C3 positions. This is typically achieved through a combination of enzymatic and chemical methods, starting from smaller, isotopically enriched precursors. A common strategy involves the enzymatic aldol (B89426) addition of a two-carbon ¹³C-labeled nucleophile to a four-carbon ¹³C-labeled electrophile, or vice-versa, to construct the six-carbon backbone of mannose with the desired labeling pattern.
Another approach is the use of well-established chemical reactions in carbohydrate chemistry, such as the Kiliani-Fischer synthesis, which allows for the extension of a carbohydrate chain by one carbon atom. By using a ¹³C-labeled cyanide, a ¹³C label can be introduced at the C1 position of an aldose. Subsequent stereoselective reactions are then required to build the desired mannose configuration.
Precursor Selection and Isotopic Enrichment Techniques
The choice of precursors is critical for the successful synthesis of this compound. The starting materials must contain the ¹³C isotope at the desired positions and be readily available or synthesizable with high isotopic enrichment. Common precursors for introducing ¹³C labels include:
[¹³C]Cyanide: Sodium or potassium cyanide with a ¹³C-labeled carbon is a common reagent for introducing a ¹³C label at the C1 position via the Kiliani-Fischer synthesis.
[1,2-¹³C₂]Acetic Acid or its derivatives: These can serve as a source for a two-carbon ¹³C-labeled fragment.
[U-¹³C₃]Glyceraldehyde or [U-¹³C₃]Dihydroxyacetone phosphate (B84403): These three-carbon units, fully labeled with ¹³C, are valuable precursors in enzymatic synthesis pathways.
Isotopic enrichment is typically achieved during the manufacturing of these simple precursors, often starting from ¹³CO₂ or ¹³CH₄. The enrichment level, which is the percentage of molecules that contain the ¹³C isotope at the specified position, is a key factor determining the quality of the final product. High isotopic enrichment (typically >98%) is desirable for most applications.
Multi-step Synthetic Routes for Position-Specific Labeling
A plausible multi-step synthetic route for this compound can be envisioned starting from D-arabinose and incorporating the ¹³C labels through a modified Kiliani-Fischer synthesis, followed by enzymatic and chemical transformations.
Step 1: Kiliani-Fischer Synthesis with [¹³C]Cyanide
The synthesis begins with the reaction of D-arabinose with sodium [¹³C]cyanide. This reaction extends the carbon chain by one, introducing the first ¹³C label at what will become the C1 position of the hexose (B10828440). This step produces a mixture of two epimeric cyanohydrins: D-[1-¹³C]glucononitrile and D-[1-¹³C]mannononitrile.
Step 2: Hydrolysis and Lactonization
The mixture of cyanohydrins is then hydrolyzed to the corresponding aldonic acids, which subsequently form stable lactones: D-[1-¹³C]gluconolactone and D-[1-¹³C]mannonolactone. These two lactones can be separated by chromatography.
Step 3: Reduction to [1-¹³C]D-Mannose
The separated D-[1-¹³C]mannonolactone is then selectively reduced to D-[1-¹³C]mannose.
Step 4: Enzymatic Phosphorylation and Isomerization to introduce ¹³C at C2
To introduce the second ¹³C label at the C2 position, an enzymatic approach can be employed. D-[1-¹³C]mannose is first phosphorylated to D-[1-¹³C]mannose-6-phosphate by hexokinase. This is then isomerized to D-[1-¹³C]fructose-6-phosphate using phosphomannose isomerase. Fructose-6-phosphate (B1210287) can then be cleaved by aldolase (B8822740) into dihydroxyacetone phosphate and glyceraldehyde-3-phosphate. By using a [U-¹³C₂]dihydroxyacetone phosphate as a precursor in a reverse aldol reaction with unlabeled glyceraldehyde-3-phosphate, one can generate [1,2-¹³C₂]fructose-6-phosphate. This can then be isomerized back to [1,2-¹³C₂]mannose-6-phosphate and subsequently dephosphorylated to yield [1,2-¹³C₂]D-mannose.
Step 5: Introduction of ¹³C at C3
A subsequent iteration of chain elongation and modification would be required to introduce the third ¹³C label at the C3 position. This could potentially involve a series of protection, oxidation, and reduction steps, followed by a final deprotection to yield this compound. A more direct, though complex, chemical synthesis might involve the coupling of a three-carbon ¹³C-labeled synthon with a suitable three-carbon unlabeled fragment.
A more direct, though hypothetical, chemical synthesis could involve an aldol condensation between a protected [1,2-¹³C₂]glycolaldehyde and a protected dihydroxyacetone derivative bearing a ¹³C label at the C1 position. Subsequent cyclization and stereochemical adjustments would be necessary to obtain the desired D-mannose configuration.
Isotopic Purity and Chemical Yield Considerations in Synthesis
Isotopic Purity: The isotopic purity of the final product is dependent on the enrichment of the initial ¹³C-labeled precursors. It is crucial to use precursors with the highest possible isotopic enrichment (ideally >99 atom % ¹³C). Throughout the synthetic sequence, care must be taken to avoid any reactions that could lead to isotopic scrambling or dilution. Mass spectrometry is the primary analytical technique used to determine the isotopic purity of the final compound and intermediates.
| Step | Transformation | Typical Reagents | Estimated Chemical Yield (%) | Isotopic Purity Consideration |
| 1 | Kiliani-Fischer Synthesis (Chain Elongation) | Na¹³CN, H₂O | 30-40 (for desired epimer) | High, dependent on Na¹³CN purity |
| 2 | Lactone Reduction | Na(Hg), H₂SO₄ | 50-70 | High |
| 3 | Molybdate-catalyzed Epimerization | Molybdic acid | 25-35 (equilibrium) | High |
| 4 | Enzymatic Phosphorylation | Hexokinase, ATP | >90 | High |
| 5 | Enzymatic Isomerization | Phosphomannose isomerase | >80 | High |
Advanced Analytical Techniques Leveraging D Mannose 1,2,3 13c3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating molecular structure and dynamics. The presence of ¹³C labels in D-Mannose-1,2,3-13C3 significantly enhances the utility of NMR by providing specific probes to monitor the fate of the mannose molecule.
Carbon-13 NMR Chemical Shift Analysis
In ¹³C NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. The introduction of ¹³C at positions 1, 2, and 3 of D-mannose allows for the direct observation of these specific carbons. unimo.it The chemical shifts of these labeled carbons can be readily distinguished from the natural abundance ¹³C signals of other molecules in a complex mixture. This specificity is crucial for tracing the metabolic pathways of mannose. For instance, when this compound is introduced into a biological system, the appearance of ¹³C-labeled signals in other metabolites provides direct evidence of the conversion of mannose.
The chemical shifts for the labeled carbons in this compound are influenced by the anomeric form (α or β) of the sugar. researchgate.net For example, the C1 carbon signal for α-mannopyranose appears at a different chemical shift than that of β-mannopyranose. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shifts for Labeled Carbons in this compound
| Carbon Position | Anomer | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| C1 | α | ~94.8 | researchgate.net |
| C1 | β | ~94.4 | researchgate.net |
| C2 | α | ~71.5 | researchgate.net |
| C2 | β | ~72.0 | researchgate.net |
| C3 | Chemical shifts for C3 are also specific but can vary depending on the molecular environment. |
Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy
HSQC is a powerful two-dimensional NMR technique that correlates the chemical shifts of a nucleus (like ¹³C) with the chemical shifts of directly attached protons (¹H). researchgate.net When using this compound, HSQC spectra will show cross-peaks corresponding to the ¹H-¹³C pairs at positions 1, 2, and 3. nih.gov This allows for the unambiguous assignment of proton resonances associated with the labeled carbons. diva-portal.org The high resolution and sensitivity of modern HSQC experiments, often performed on high-field spectrometers, enable detailed structural analysis even in complex biological samples. nih.govnih.gov
These correlations are instrumental in tracking the labeled mannose unit within larger molecules, such as oligosaccharides or glycoproteins. nih.govnih.gov By observing the ¹H and ¹³C chemical shifts, researchers can determine the linkage and local conformation of the mannose residue. nih.gov
Table 2: Illustrative ¹H-¹³C Correlations in HSQC Spectra of this compound
| Correlation | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| H1-C1 (α) | ~5.1-5.2 | ~94.8 | nih.govhmdb.ca |
| H1-C1 (β) | ~4.8-4.9 | ~94.4 | nih.govhmdb.ca |
| H2-C2 | ~4.0-4.1 | ~71.5-72.0 | nih.govhmdb.ca |
| H3-C3 | ~3.8-3.9 | Dependent on environment | nih.govhmdb.ca |
Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY)
DQF-COSY is a homonuclear 2D NMR experiment that reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). olemiss.eduoup.com While DQF-COSY primarily provides information about ¹H-¹H correlations, its application to samples containing this compound is highly beneficial. nih.gov The well-resolved proton signals assigned via HSQC can be used as starting points in the DQF-COSY spectrum to trace the network of proton-proton connectivities throughout the sugar ring. oup.com This helps in confirming the assignment of the entire spin system of the mannose residue. The magnitude of the ³JHH coupling constants obtained from DQF-COSY spectra can also provide valuable information about the dihedral angles between adjacent protons, thus helping to define the sugar's ring conformation. oup.com
Isotopic Coupling Pattern Elucidation
The presence of adjacent ¹³C nuclei in this compound gives rise to homonuclear ¹³C-¹³C scalar couplings (JCC). These couplings split the ¹³C signals into doublets or more complex multiplets, which can be observed in high-resolution ¹³C NMR spectra. nih.gov The magnitude of the one-bond coupling constant (¹JCC) is typically around 35-45 Hz for carbohydrates. diva-portal.org The analysis of these coupling patterns provides definitive evidence that the labeled carbons are contiguously bonded, confirming the integrity of the ¹³C-labeled fragment during metabolic transformations. nih.gov
Furthermore, heteronuclear ¹³C-¹H couplings (JCH) are also present. nih.gov One-bond ¹JCH values are particularly informative about the anomeric configuration and the conformation of the glycosidic linkage. nih.gov Long-range JCH and JCC couplings can also be measured using specialized NMR experiments, providing additional constraints for detailed conformational analysis of oligosaccharides containing the labeled mannose unit. nih.govnih.gov
Solid-State NMR Applications in Complex Systems
Solid-state NMR (ssNMR) is an essential technique for studying the structure and dynamics of molecules in non-crystalline, insoluble, or large biological assemblies. When this compound is incorporated into such systems, for example, into the cell wall polysaccharides of fungi or bacteria, ssNMR can provide atomic-level insights that are inaccessible to solution NMR or X-ray crystallography. einsteinmed.edursc.org
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) and Dipolar-Assisted Rotational Resonance (DARR) are used to enhance the signals of the ¹³C nuclei and to probe through-space dipolar couplings between them. rsc.orgresearchgate.net By analyzing the ¹³C chemical shifts and intermolecular cross-peaks in 2D ssNMR spectra, it is possible to determine the conformation of the mannose residue and its interactions with other components of the complex system. einsteinmed.edursc.org For instance, ssNMR studies have been used to investigate the tight binding or covalent incorporation of mannose into fungal melanins. einsteinmed.edu
Mass Spectrometry (MS) for Isotopic Profile Determination
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. The incorporation of three ¹³C atoms in this compound results in a predictable mass increase of approximately 3 Daltons compared to the unlabeled molecule. nih.gov This mass difference allows for the clear distinction and quantification of the labeled mannose and its metabolites from their unlabeled counterparts in biological samples. d-nb.info
When this compound is metabolized, the ¹³C₃-labeled fragment is incorporated into various downstream products. By analyzing the mass spectra of these products, researchers can trace the metabolic fate of the mannose carbon backbone. For example, in studies of glycolysis, the detection of ¹³C₃-lactate confirms that the labeled mannose has been converted through this pathway. d-nb.info Gas chromatography coupled with mass spectrometry (GC/MS) is a common method used to separate and identify these labeled metabolites. google.comnih.gov The fragmentation patterns observed in the mass spectra can also provide information about which parts of a metabolite are derived from the labeled precursor. nih.gov
Table 3: Expected Mass Shifts in Metabolites Derived from this compound
| Metabolite | Labeled Fragment | Expected Mass Shift (Δm/z) | Reference |
|---|---|---|---|
| This compound | Full molecule | +3 | nih.gov |
| Lactate (B86563) | Derived from C1-C3 of mannose | +3 | d-nb.info |
| Fructose-1,6-bisphosphate | Incorporating C1-C3 | +3 | nih.gov |
| The exact mass shift in other metabolites will depend on which labeled carbons are retained during the biochemical transformations. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Fragment Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like sugars, derivatization is necessary to increase their volatility. ajrsp.com When this compound is used as a tracer, its metabolic products can be derivatized and subjected to GC-MS analysis. The electron impact (EI) ionization source in GC-MS causes predictable fragmentation of molecules, and the ¹³C labels from this compound result in characteristic mass shifts in these fragments.
For instance, in a process analogous to the analysis of labeled fructose (B13574), if this compound were used as an internal standard for mannose quantification, specific fragments would be monitored. nih.gov The derivatization of mannose, for example to its O-methyloxime acetate, creates a molecule that produces unique fragments upon ionization. nih.govajrsp.com A key fragment might encompass the C1-C3 portion of the mannose backbone. In the unlabeled molecule, this fragment would have a specific mass-to-charge ratio (m/z). However, the corresponding fragment from a metabolite derived from this compound would exhibit an m/z value shifted by +3, confirming its origin from the isotopic tracer. ajrsp.com This allows for precise quantification through isotope dilution mass spectrometry, where the ratio of the labeled to unlabeled fragment intensity is used to determine the concentration of the endogenous metabolite.
Table 1: Illustrative Fragment Analysis using a ¹³C₃-labeled Hexose (B10828440) in GC-MS
| Fragment | Unlabeled m/z (Hypothetical) | Labeled m/z (from ¹³C₃-Tracer) | Mass Shift |
| C1-C3 Fragment | 203 | 206 | +3 |
| C4-C6 Fragment | 115 | 115 | 0 |
This table illustrates the expected mass shift in fragments based on the principles of GC-MS fragmentation of labeled hexoses. nih.govajrsp.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing a wide range of metabolites in complex biological samples, often with minimal sample preparation. researchgate.neteurisotop.com When tracing the metabolism of this compound, LC-MS allows for the detection of intact, non-derivatized metabolites containing the ¹³C labels. This is particularly useful for studying metabolic pathways where mannose is converted into various intermediates.
For example, research using uniformly labeled ¹³C-mannose (U-¹³C₆-D-mannose) has demonstrated that mannose carbons are incorporated into downstream metabolites of glycolysis, such as lactate. nih.gov In a similar vein, if cells were supplied with this compound, the glycolytic intermediate fructose-6-phosphate (B1210287) would be converted to fructose-1,6-bisphosphate and subsequently cleaved into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). The G3P molecule, which continues down the glycolytic pathway, would contain the ¹³C labels from positions 1, 2, and 3 of the original mannose. Consequently, key downstream metabolites like pyruvate (B1213749) and lactate would appear as the M+3 isotopologue (the molecule with a mass three units higher than the unlabeled version). nih.gov
By monitoring the appearance and abundance of these M+3 isotopologues over time, researchers can quantify the flux through specific pathways, providing a dynamic view of cellular metabolism. eurisotop.com
Table 2: Expected Isotopologues in Glycolysis from D-Mannose-1,2,3-¹³C₃
| Metabolite | Unlabeled Monoisotopic Mass | Expected Labeled Isotopologue |
| Mannose-6-phosphate (B13060355) | 259.02 | M+3 |
| Fructose-6-phosphate | 259.02 | M+3 |
| Glyceraldehyde-3-phosphate | 168.99 | M+3 |
| 3-Phosphoglycerate | 185.98 | M+3 |
| Pyruvate | 87.00 | M+3 |
| Lactate | 89.02 | M+3 |
This table shows the expected mass isotopologues of key glycolytic intermediates when cells are traced with D-Mannose-1,2,3-¹³C₃, based on established metabolic pathways. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) in Carbon Cycling Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the ratio of stable isotopes in a sample with extremely high precision. In the context of carbon cycling, IRMS can trace the flow of carbon from a labeled substrate, such as this compound, through a microbial community or ecosystem and into various carbon pools, including biomass and respired carbon dioxide (CO₂). oup.com
When microorganisms metabolize this compound, the ¹³C label is incorporated into their cellular components (e.g., amino acids, fatty acids, and nucleic acids) or released as ¹³CO₂ during respiration. By analyzing the ¹³C/¹²C ratio of the microbial biomass and the evolved CO₂, scientists can quantify the assimilation and respiration of the mannose-derived carbon. This provides critical insights into carbon utilization and nutrient cycling within complex environmental systems. oup.com The specific labeling pattern of this compound can also help elucidate the activity of specific metabolic pathways, such as the Entner-Doudoroff versus the Embden-Meyerhof-Parnas pathway, by analyzing the isotopic signature of key metabolic products. oup.comresearchgate.net
High-Resolution Mass Spectrometry for Isotopologue Quantification
High-resolution mass spectrometry (HRMS), available on instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provides extremely high mass resolving power and mass accuracy. acs.org This capability is crucial for accurately quantifying isotopologues in complex biological samples, where multiple compounds may have very similar masses.
When using this compound as a tracer, HRMS can distinguish the M+3 isotopologue of a metabolite from other naturally occurring isotopologues (e.g., those containing one or two ¹³C atoms, or other heavy isotopes like ¹⁸O) and from isobaric interferences (different molecules with the same nominal mass). acs.org For example, HRMS can resolve the ¹³C₃ isotopologue of a metabolite from an M+2 isotopologue that also contains a different heavy atom, an analytical feat that is challenging for lower-resolution instruments. This precision allows for the unambiguous identification and quantification of metabolites derived from the labeled tracer, leading to more accurate metabolic flux analysis. acs.orgnih.gov
Chromatographic Separations Coupled with Isotopic Detection
The coupling of chromatographic separation techniques, such as GC and LC, with mass spectrometric detection is fundamental to resolving and identifying labeled metabolites in complex mixtures. nih.gov The chromatography step separates the individual components of a sample based on their physicochemical properties (e.g., volatility, polarity), reducing ion suppression effects and allowing for the clear detection of each metabolite and its isotopologues by the mass spectrometer. researchgate.netresearchgate.net
In the analysis of this compound metabolism, a reversed-phase LC method could separate polar metabolites like organic acids and sugar phosphates. As each compound elutes from the column, the mass spectrometer would acquire a full scan spectrum or perform selected ion monitoring (SIM) for the expected unlabeled and labeled ions. This combination ensures that the detected isotopic pattern is assigned to the correct, chromatographically resolved metabolite, preventing misinterpretation of the data. The retention time provides one layer of identification, while the mass-to-charge ratio and its isotopic distribution provide another, leading to high-confidence metabolite identification. nih.govnih.gov
Integration of Multi-Omics Data with Isotopic Tracing Results
The data generated from this compound tracing experiments provides a functional readout of metabolic pathway activity. To gain a comprehensive, systems-level understanding, these metabolic flux data can be integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. mdanderson.orgnih.govuzh.ch This multi-omics approach allows researchers to correlate changes in gene expression, protein levels, and metabolic fluxes.
For instance, if a study reveals increased flux from mannose into a particular pathway, transcriptomic data can be examined to see if the genes encoding the enzymes in that pathway are upregulated. Similarly, proteomic data can confirm if the corresponding enzyme levels are elevated. This integration helps to build a more complete picture of metabolic regulation, identifying control points and potential targets for therapeutic intervention. researchgate.netnih.gov Advanced bioinformatics platforms are often employed to manage and analyze these large, multi-layered datasets, revealing conserved metabolic programs and genotype-phenotype relationships. mdanderson.orguzh.ch
Applications in Metabolic Flux Analysis Mfa Using D Mannose 1,2,3 13c3
Tracing Carbon Flow through Central Carbon Metabolism
D-mannose, a C-2 epimer of glucose, is readily transported into cells and phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). The vast majority of this is then isomerized by phosphomannose isomerase (MPI) to fructose-6-phosphate (B1210287), a central intermediate in glycolysis. This entry point allows D-Mannose-1,2,3-13C3 to serve as an effective probe for central carbon metabolism.
Once converted to fructose-6-phosphate, the ¹³C labels from this compound are carried through the glycolytic pathway. The fructose-6-phosphate molecule retains the labels at carbons 1, 2, and 3. Glycolysis subsequently cleaves the six-carbon fructose-1,6-bisphosphate into two three-carbon molecules: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P).
The labeling pattern from this compound is particularly informative here:
Glyceraldehyde-3-phosphate (G3P) , derived from carbons 4, 5, and 6 of fructose (B13574), will initially be unlabeled.
Dihydroxyacetone phosphate (DHAP) , derived from carbons 1, 2, and 3, will contain the three ¹³C labels.
The enzyme triose-phosphate isomerase interconverts DHAP and G3P. Therefore, the analysis of the labeling pattern (isotopologues) of pyruvate (B1213749) and lactate (B86563), the end-products of glycolysis, can reveal the relative fluxes through glycolysis and the degree of equilibration by triose-phosphate isomerase. For instance, pyruvate formed directly from the labeled DHAP (after conversion to G3P) will be fully labeled ([¹³C₃]pyruvate), while pyruvate from the initially unlabeled G3P will be unlabeled. The mixture of these isotopologues in the final pyruvate pool provides a quantitative measure of the carbon flow. chemie-brunschwig.ch
Illustrative Data: Expected Labeling in Glycolytic Metabolites
The following table illustrates the expected mass isotopomer distributions (MIDs) in key glycolytic intermediates when cells are fed this compound. The "M+n" notation refers to the mass of the metabolite plus 'n' atomic mass units, corresponding to the number of ¹³C atoms.
| Metabolite | Expected Primary Isotopologue | Inferred Pathway Activity |
| Fructose-6-Phosphate | M+3 | Confirms uptake and isomerization of mannose. |
| Dihydroxyacetone Phosphate (DHAP) | M+3 | Shows direct cleavage product from labeled top half of fructose. |
| Glyceraldehyde-3-Phosphate (G3P) | M+0 / M+3 | Ratio of M+0 to M+3 indicates triose-phosphate isomerase activity. |
| Pyruvate / Lactate | M+3 | Indicates carbon flux from the top three carbons of the hexose (B10828440) backbone. |
This table is illustrative and assumes this compound is the sole tracer. Actual MIDs would be determined by mass spectrometry.
The Pentose (B10789219) Phosphate Pathway (PPP) is a crucial route for generating NADPH and precursors for nucleotide synthesis. The entry point for the PPP is glucose-6-phosphate, which can be formed from fructose-6-phosphate. The oxidative branch of the PPP decarboxylates the C1 position of glucose-6-phosphate.
Using this compound as a tracer allows for a clear distinction of PPP activity. When the labeled fructose-6-phosphate is converted back to glucose-6-phosphate, the labels remain on carbons 1, 2, and 3. As this molecule enters the oxidative PPP, the ¹³C label at the C1 position is lost as ¹³CO₂. The resulting five-carbon sugar, ribose-5-phosphate (B1218738), will be labeled at its first two carbons ([¹³C₂]ribose-5-phosphate). By measuring the loss of the C1 label and the specific labeling pattern of ribose-5-phosphate and its derivatives, the flux through the oxidative PPP can be quantified relative to the flux through glycolysis. This is a distinct advantage over uniformly labeled glucose, where the loss of one ¹³C atom is less informative about the specific entry point.
The labeled pyruvate generated from glycolysis enters the mitochondria and is converted to Acetyl-CoA, losing the C1 carbon (which was the C3 of mannose) as CO₂. The remaining two-carbon acetyl group ([¹³C₂]Acetyl-CoA) then enters the TCA cycle. Tracking the propagation of these two labels through the cycle intermediates like citrate, succinate, and malate (B86768) provides a measure of the cycle's activity. The specific pattern of ¹³C incorporation into these intermediates reveals information about multiple rounds of the cycle and the influx of unlabeled carbons from other sources (anaplerosis).
Pentose Phosphate Pathway Flux Determination
Elucidation of Mannose Catabolism and Anabolism
While the majority of mannose enters glycolysis, a smaller but vital fraction is directed towards anabolic pathways, primarily for glycosylation. this compound is an excellent tool for studying the flux into these pathways. After phosphorylation to mannose-6-phosphate, a portion is converted by phosphomannomutase to mannose-1-phosphate, which retains the ¹³C labels. This is then activated to GDP-mannose, the precursor for N-linked glycosylation. researchgate.neteurisotop.com By tracing the ¹³C labels into glycoproteins and other mannosylated structures, the rate of mannose utilization for anabolic processes can be determined relative to its catabolic fate.
Isotopic Non-Stationary Metabolic Flux Analysis (INST-MFA)
For many biological systems, especially in slower-growing mammalian cells or tissues, reaching an isotopic steady state can be slow or impractical. Isotopic Non-Stationary MFA (INST-MFA) is a powerful alternative that measures the rate of ¹³C incorporation into metabolites over time, before a steady state is reached. This compound is well-suited for INST-MFA. By taking samples at multiple time points after introducing the tracer, researchers can capture the dynamic labeling of intermediates in glycolysis, the PPP, and the TCA cycle. This approach not only resolves metabolic fluxes but can also provide estimates of metabolite pool sizes, adding another layer of quantitative understanding to the metabolic model.
Computational Modeling and Isotopic Correction Algorithms
The data generated from ¹³C-MFA experiments using tracers like this compound are complex. Computational modeling is essential to translate the raw mass spectrometry data—the mass isotopomer distributions (MIDs) of various metabolites—into meaningful flux values. Software platforms like OpenMebius, INCA, or FluxML are used to construct a model of the cell's metabolic network, including all relevant reactions and atom transitions.
The model then simulates the flow of the ¹³C labels from this compound through the network for a given set of fluxes. By iteratively adjusting the flux values, the algorithm seeks to minimize the difference between the experimentally measured MIDs and the simulated MIDs. A crucial step in this process is the correction for the natural abundance of ¹³C (about 1.1%), which ensures that the measured label enrichment is solely due to the introduced tracer.
Comparative Flux Analysis in Different Biological Systems (e.g., cell lines, microorganisms)
Metabolic Flux Analysis (MFA) utilizing isotopically labeled compounds like this compound provides a quantitative lens to examine the intricate network of cellular metabolism. nih.govnih.gov By tracing the journey of the 13C-labeled carbon atoms, researchers can map the rates (fluxes) of metabolic reactions and understand how different biological systems utilize specific nutrients. researchgate.netnih.gov This comparative approach is particularly insightful when applied to different cell lines or microorganisms, revealing how genetics, disease states, or environmental conditions influence metabolic phenotypes. nih.gov
While studies specifically employing this compound are not widely published, research using other 13C-labeled mannose isotopologues, such as [U-13C6]mannose and [4-13C]mannose, demonstrates the power of this technique. These studies serve as excellent proxies to understand the principles and findings of comparative flux analysis.
Detailed Research Findings
Comparative Analysis in Human Cell Lines: Developmental and Disease States
Research has effectively used 13C-labeled mannose to compare metabolic fluxes in human cell lines representing different physiological states, such as development and genetic disease.
A key study investigated how mannose utilization changes during the neural differentiation of NTERA-2 cells (a human embryonic carcinoma cell line). oup.comnih.gov By feeding pluripotent and neurally differentiated NTERA-2 cells with [U-13C6]mannose, researchers could trace the incorporation of mannose into the cell's surface glycans (the glycocalyx). oup.comnih.gov The analysis revealed distinct patterns of monosaccharide utilization tied to the cell's differentiation state. In both cell types, exogenous mannose was incorporated into N-glycans, O-glycans, and glycosphingolipids, but the relative contribution of direct incorporation versus de novo synthesis from other sugars varied, highlighting a metabolic shift during neural development. oup.comnih.gov
Another compelling comparative study focused on fibroblasts from healthy individuals versus those from patients with phosphomannose isomerase (MPI) deficiency, a congenital disorder of glycosylation (CDG-Ib). researchgate.net MPI is the enzyme that converts fructose-6-phosphate to mannose-6-phosphate, linking glucose metabolism to the mannose pathway. researchgate.netnih.gov Using [4-13C]mannose and [1,2-13C]glucose tracers, the study quantified the metabolic origins of mannose used for glycoprotein (B1211001) synthesis. The results showed a dramatic difference: normal fibroblasts derived 25-30% of their glycan mannose from exogenous mannose under physiological conditions. researchgate.net In contrast, MPI-deficient fibroblasts, which have a compromised ability to produce mannose from glucose, relied on exogenous mannose for approximately 80% of their glycan mannose needs. researchgate.net This demonstrates how a specific genetic defect forces a significant rerouting of metabolic fluxes.
| Biological System Comparison | Cell Type 1 | Contribution of Exogenous Mannose to N-Glycans (Flux Finding) | Cell Type 2 | Contribution of Exogenous Mannose to N-Glycans (Flux Finding) | Tracer Used | Reference |
|---|---|---|---|---|---|---|
| Developmental State | Pluripotent NTERA-2 Cells | Demonstrated significant direct incorporation into N-glycans, O-glycans, and GSLs. Utilization was less affected by the presence of glucose compared to fructose. | Neural NTERA-2 Cells | Showed varied utilization of exogenous monosaccharides compared to the pluripotent state, indicating a metabolic shift during differentiation. | [U-13C6]Mannose | oup.comnih.govnih.gov |
| Disease State | Normal Human Fibroblasts | ~25-30% | MPI-Deficient Fibroblasts | ~80% | [4-13C]Mannose | researchgate.net |
Comparative Analysis in Industrially and Clinically Relevant Cell Lines
Comparative MFA with labeled mannose is also used to characterize and optimize cell lines used in biotechnology and to understand disease-relevant metabolic reprogramming.
Chinese Hamster Ovary (CHO) cells are a workhorse of the biopharmaceutical industry for producing recombinant proteins like monoclonal antibodies. researchgate.netdiva-portal.org Studies comparing CHO cell cultures grown on glucose versus those grown on mannose revealed significant metabolic differences. When mannose was the primary carbon source, CHO cells exhibited 15-20% higher biomass concentration and 25-35% lower production of lactate, a toxic byproduct. researchgate.net Furthermore, 13C flux analysis demonstrated that mannose readily enters both glycolysis and the TCA cycle, serving as an effective energy source. researchgate.net This metabolic shift not only improved cell health but also increased the volumetric productivity of the target recombinant protein by up to 30%. researchgate.net
In the context of clinical research, MFA was used to probe the metabolism of the human lung cancer cell line A549 upon viral infection. nih.gov Using [13C6]mannose and [1,2-13C2]glucose, researchers found that mannose treatment altered glucose metabolism in H1N1-infected A549 cells. nih.gov Specifically, mannose treatment decreased the flux of glucose-derived carbons into glycolytic intermediates while increasing the relative flux into certain TCA cycle intermediates, indicating a significant reprogramming of central carbon metabolism. nih.gov
| Biological System | Comparative Condition | Key Research Finding from Flux Analysis | Tracer Used | Reference |
|---|---|---|---|---|
| CHO Cells | Mannose vs. Glucose as primary carbon source | Mannose-fed cultures showed lower lactate production (-25-35%) and higher recombinant protein productivity (+30%). Mannose efficiently fueled both glycolysis and the TCA cycle. | 13C-Mannose | researchgate.netresearchgate.net |
| A549 Cells (Human Lung Cancer) | Uninfected vs. H1N1-Infected with Mannose treatment | Mannose treatment in infected cells lowered the flux of glucose into glycolysis but increased the ratio of glucose-derived carbons entering the TCA cycle, indicating metabolic reprogramming. | [13C6]Mannose | nih.gov |
These studies collectively underscore the utility of 13C-labeled mannose tracers in dissecting complex metabolic networks. By comparing fluxes across different cell states, genetic backgrounds, or culture conditions, MFA provides critical insights into cellular function, disease mechanisms, and opportunities for biotechnological optimization.
Applications in Glycobiology and Glycan Biosynthesis Research with D Mannose 1,2,3 13c3
Investigating Glycoprotein (B1211001) and Glycolipid Biosynthesis Pathways
D-Mannose-1,2,3-13C3 is an invaluable tool for dissecting the intricate pathways of glycoprotein and glycolipid biosynthesis. When cells are cultured in a medium containing this labeled mannose, it is taken up and incorporated into the cellular machinery responsible for creating complex carbohydrates.
In glycoprotein synthesis, mannose is a key component of N-linked glycans. The labeled mannose is first phosphorylated to Mannose-6-Phosphate (B13060355) and then converted to Mannose-1-Phosphate, which subsequently forms GDP-Mannose. This activated sugar donor is then used by glycosyltransferases to build the oligosaccharide chains on proteins. By using this compound, researchers can trace the flow of mannose from the extracellular environment into these N-glycans. nih.govnih.govresearchgate.net
Studies have utilized ¹³C-labeled mannose in conjunction with ¹³C-labeled glucose to quantify the relative contributions of these two sugars to N-glycan biosynthesis. nih.govnih.govresearchgate.net For instance, research has shown that while glucose is a major source of mannose for glycoproteins, exogenous mannose is incorporated much more efficiently. nih.govoup.com In human fibroblasts, exogenous mannose can contribute 25-30% of the mannose in N-glycans under normal conditions. nih.govnih.govresearchgate.net This contribution can increase to as much as 80% in cells with a deficiency in phosphomannose isomerase (MPI), the enzyme that converts fructose-6-phosphate (B1210287) to mannose-6-phosphate. nih.govnih.govresearchgate.net
The fate of the ¹³C label from this compound can be precisely tracked using Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the monosaccharides released from purified glycoproteins. nih.govrsc.org This allows for the quantitative determination of how much of the mannose in a specific glycoprotein is derived directly from the exogenous labeled source versus intracellular conversion from other sugars like glucose.
| Cell Type | Condition | Contribution of Exogenous Mannose to N-Glycan Mannose | Reference |
| Normal Human Fibroblasts | Physiological glucose and mannose | ~25-30% | nih.govnih.govresearchgate.net |
| MPI-deficient Fibroblasts | Physiological glucose and mannose | ~80% | nih.govnih.govresearchgate.net |
| Human Hepatoma Cells | Physiological glucose, 130 µM mannose | ~75% | oup.comoup.com |
This table illustrates the significant contribution of exogenous mannose to glycoprotein biosynthesis, a finding elucidated through stable isotope tracing studies.
Similarly, the biosynthesis of certain glycolipids, such as glycosylphosphatidylinositol (GPI) anchors, which tether proteins to cell membranes, involves mannose residues. This compound can be used to trace the incorporation of mannose into the glycan core of these GPI anchors, helping to elucidate the steps of their assembly and attachment to proteins.
Probing Mannosylation Events and Glycan Remodeling
Mannosylation, the addition of mannose residues to proteins and lipids, is a critical post-translational modification. This compound allows for the detailed study of specific mannosylation events and the subsequent remodeling of glycan structures.
One key area of investigation is the processing of high-mannose N-glycans in the endoplasmic reticulum (ER) and Golgi apparatus. rsc.org After the initial transfer of a large oligosaccharide precursor to a nascent polypeptide, it undergoes a series of trimming and addition reactions catalyzed by various mannosidases and mannosyltransferases. By introducing this compound, researchers can follow the fate of the labeled mannose residues as the glycan is remodeled. This can reveal the sequence of enzymatic steps and the substrate specificities of the enzymes involved.
Furthermore, NMR spectroscopy of glycoproteins and oligosaccharides labeled with ¹³C provides detailed structural and conformational information. nih.govnih.gov By using genetically engineered yeast strains that produce homogeneous high-mannose-type oligosaccharides, researchers have been able to incorporate ¹³C labels and perform high-field NMR analyses. nih.govresearchgate.net These studies have revealed insights into the conformational dynamics of these glycans, such as the interaction of outer branches with the glycan core, and how these conformations change upon the removal of specific mannose residues during processing. nih.gov This information is crucial for understanding how glycan structure influences protein folding, quality control, and recognition by other molecules.
| Technique | Application in Probing Mannosylation and Glycan Remodeling | Reference |
| MS | Tracking the trimming and addition of labeled mannose residues during N-glycan processing to determine enzymatic pathways. | rsc.org |
| NMR | Analyzing the conformation and dynamics of ¹³C-labeled high-mannose glycans to understand the structural consequences of glycan remodeling. | nih.govresearchgate.net |
This table highlights the key analytical techniques used with this compound to study the dynamic processes of mannosylation and glycan remodeling.
Tracing Mannose Contributions to Complex Glycan Structures
The biosynthesis of complex and hybrid N-glycans involves the initial high-mannose core, which is then modified by the addition of other sugars like N-acetylglucosamine (GlcNAc), galactose, and sialic acid. This compound is instrumental in tracing the original mannose backbone as it becomes part of these more elaborate structures.
By labeling cells with this compound, the ¹³C atoms are incorporated into the trimannosyl core (Man₃GlcNAc₂) of all N-glycans. As this core is further processed to form complex glycans, the labeled mannose residues are retained. Analysis of these complex glycans by techniques like tandem mass spectrometry (MS/MS) can then pinpoint the location of the labeled mannose residues within the larger structure. rsc.orgacs.org This helps to confirm the biosynthetic pathways and understand how the underlying mannose scaffold influences the final complex glycan architecture.
Moreover, studies have shown that under certain conditions, mannose can be metabolically converted into other monosaccharides, although this is often minimal compared to its direct incorporation. nih.gov By using specifically labeled this compound, it is possible to track whether the ¹³C label appears in other sugars within the glycan structure, thereby quantifying the extent of these interconversion pathways.
Elucidating Mechanisms of Glycosylation Pathway Regulation
The regulation of glycosylation pathways is crucial for cellular function, and dysregulation is associated with various diseases. This compound provides a means to investigate the metabolic flux through these pathways and understand how they are controlled.
Metabolic flux analysis using stable isotope tracers can reveal how factors like substrate availability and enzyme activity influence the output of glycosylation pathways. creative-proteomics.commdpi.com For example, studies using ¹³C-labeled mannose in MPI-deficient cells have demonstrated how a bottleneck in the endogenous production of mannose from glucose dramatically increases the reliance on exogenous mannose for glycosylation. nih.govnih.govresearchgate.net This highlights the critical role of MPI in regulating the flux of mannose into the N-glycosylation pathway.
Furthermore, by combining the use of this compound with genetic or pharmacological perturbations of the glycosylation machinery, researchers can gain deeper insights into the regulatory mechanisms. For instance, knocking down or inhibiting a specific glycosyltransferase and then tracing the flow of labeled mannose can reveal how the pathway adapts and whether alternative routes are utilized.
Studies of Mannose-Binding Protein Interactions and Glycan Specificity
Mannose-binding proteins, such as lectins, play vital roles in cell-cell recognition, pathogen binding, and immune responses. nih.gov Understanding the specificity and kinetics of these interactions is a key area of glycobiology. This compound can be used to synthesize labeled glycans and glycoproteins that serve as probes in these studies.
NMR spectroscopy is a powerful technique for studying protein-carbohydrate interactions at the atomic level. nih.govnih.gov By using ¹³C-labeled mannans or glycoproteins, researchers can monitor the chemical shift perturbations in the NMR spectra upon binding to a mannose-binding protein. nih.gov This provides precise information about which mannose residues are involved in the interaction and the conformational changes that occur upon binding.
For example, ¹³C-labeled high-mannose N-glycans can be used to investigate the binding specificity of lectins involved in glycoprotein quality control in the ER, such as EDEM and OS-9. nih.gov Similarly, the interaction of pathogens with host cells often involves mannose-binding lectins on the host cell surface recognizing mannans on the pathogen. researchgate.net Labeled mannans can be used in binding assays to characterize these interactions and to screen for potential inhibitors. acs.org
| Mannose-Binding Protein Class | Application of ¹³C-Labeled Mannose Glycans | Reference |
| Intracellular Lectins (e.g., EDEM) | Characterizing the binding specificity for different high-mannose glycan structures to understand glycoprotein folding and degradation pathways. | nih.gov |
| Immune Lectins (e.g., MBL) | Studying the interaction with pathogen-associated mannans to elucidate mechanisms of innate immunity and for developing anti-infective strategies. | nih.govaai.org |
| Cell Surface Receptors | Investigating the role of mannosylated ligands in cell signaling and adhesion, for instance, in the context of cadherin glycosylation. | pnas.orgpnas.org |
This table summarizes the application of glycans synthesized with this compound in studying the interactions with various classes of mannose-binding proteins.
Investigation of Specific Biochemical Pathways and Mechanisms Using D Mannose 1,2,3 13c3 As a Probe
Role in Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Metabolism
The biosynthesis of nucleotides, the building blocks of DNA and RNA, is a complex process that draws from various metabolic pathways. While glucose is a primary source for the ribose-5-phosphate (B1218738) (R5P) backbone of nucleotides, studies utilizing isotopically labeled sugars have revealed the intricate connections with mannose metabolism. The use of stable isotope tracers like ¹³C-labeled glucose and mannose allows for the detailed tracking of carbon flux through these pathways. elifesciences.orgresearchgate.net
The synthesis of the purine and pyrimidine rings incorporates atoms from several sources, including amino acids (glycine, aspartate, glutamine), CO2, and one-carbon units from the folate cycle. nih.gov The ribose moiety is synthesized via the pentose (B10789219) phosphate (B84403) pathway (PPP). While not a direct precursor for the ring structures, mannose can be converted to fructose-6-phosphate (B1210287) and enter glycolysis, and its metabolites can subsequently contribute to the building blocks required for nucleotide synthesis. wikipedia.org
Metabolic tracer studies using ¹³C-labeled glucose have been employed to analyze the flux into purine and pyrimidine metabolic pathways. elifesciences.org In experiments with MPI-KO (mannose phosphate isomerase knockout) cells, [¹³C₆]-glucose tracing revealed that while central metabolic pathways showed isotopic steady-state, metabolites in purine and pyrimidine metabolism exhibited dynamic labeling. researchgate.net This suggests a complex interplay and potential rerouting of metabolites under conditions of altered mannose metabolism. Although direct tracing with D-Mannose-1,2,3-13C3 in nucleotide synthesis is not extensively detailed in the provided results, the established metabolic connections suggest that the carbon atoms from this tracer could potentially be incorporated into the ribose component of nucleotides after conversion through central carbon metabolism. Further research using specifically labeled mannose, such as this compound, could provide more definitive insights into the quantitative contribution of mannose to the nucleotide pool under various physiological and pathological conditions. elifesciences.orgmdpi.com
Interconnections with Glucose Metabolism and Mannose-6-Phosphate (B13060355) Isomerase (MPI) Activity
D-Mannose and glucose metabolism are intricately linked. Mannose enters cells and is phosphorylated by hexokinase to mannose-6-phosphate (M6P). wikipedia.orgnih.gov The enzyme Mannose-6-Phosphate Isomerase (MPI), also known as Phosphomannose Isomerase (PMI), then catalyzes the reversible isomerization of M6P to fructose-6-phosphate (F6P). wikipedia.orggenome.jp This F6P can then enter the glycolytic pathway, demonstrating a direct intersection with glucose metabolism. wikipedia.org
The use of stable isotope tracers has been crucial in quantifying the flow of metabolites between these pathways. Studies using ¹³C-labeled glucose and mannose have shown that under physiological conditions, most of the mannose required by cells for glycosylation is actually derived from glucose. nih.gov However, exogenous mannose is incorporated into N-glycans much more efficiently relative to its uptake rate compared to glucose. nih.gov
The activity of MPI is a critical control point. researchgate.net In cells with low MPI levels, mannose can be toxic because M6P accumulates. researchgate.net This accumulation can inhibit enzymes in the upper glycolytic pathway and the pentose phosphate pathway. researchgate.net Isotope tracing studies have confirmed that in MPI-deficient cells, mannose challenge significantly reduces the contribution of glucose to the TCA cycle. elifesciences.org
The reversible nature of the MPI-catalyzed reaction means that F6P derived from glucose can also be converted to M6P, which is then used for glycosylation or other mannose-dependent pathways. nih.gov This bidirectional flow highlights the dynamic equilibrium maintained by MPI and its central role in regulating the balance between glucose and mannose metabolic pools.
Pathways of Fucose Derivation from Mannose and Glucose
Fucose, a deoxyhexose, is a crucial component of many cell surface glycans and is involved in various biological recognition events. It can be synthesized de novo from GDP-mannose, which in turn can be derived from either glucose or exogenous mannose. nih.govrupress.org The de novo pathway involves the conversion of GDP-mannose to GDP-fucose through a two-enzyme process. nih.govresearchgate.net
Isotope-labeling experiments using differentially labeled monosaccharides have been instrumental in dissecting the origins of fucose. By incubating cells with ¹³C-labeled glucose and ¹³C-labeled mannose, researchers can trace the contribution of each sugar to the GDP-fucose pool and subsequently to fucosylated glycans. nih.govresearchgate.net
Studies have shown that in the absence of exogenous fucose, N-glycan-associated fucose originates from both glucose and mannose. nih.gov For instance, in HeLa cells, about five times more fucose is derived from glucose than from mannose, which is logical given that the physiological concentration of glucose is about 100 times higher than that of mannose. nih.govresearchgate.net However, when considering their relative concentrations, mannose is utilized more efficiently for fucosylation than glucose. nih.govresearchgate.net The use of tracers like this compound allows for precise quantification of the flux from mannose into the fucose biosynthesis pathway. rupress.org
Interestingly, the contribution from glucose-derived GDP-mannose to fucose synthesis decreases more significantly than that from mannose-derived GDP-mannose when exogenous fucose is available. This suggests the existence of at least two distinct GDP-mannose pools, one derived from glucose and another from mannose, which are not in complete equilibrium. rupress.org
Carbohydrate-Dependent Cellular Signaling Pathways
Mannose and its derivatives are key players in various cellular signaling events, primarily through their role in glycosylation. Glycoproteins and glycolipids on the cell surface are integral to cell-cell recognition, cell adhesion, and receptor signaling. The specific structure of the glycan chains, which often include mannose, determines their function.
D-Mannose itself is recognized by specific receptors. For example, pradimicins are a class of antibiotics that specifically bind to D-mannose. nih.gov This interaction has been studied using solid-state NMR with ¹³C-labeled mannose to determine the precise binding orientation, showing that the C2, C3, and C4 positions of mannose are in close proximity to the D-alanine moiety of the antibiotic. nih.gov
Isotopically labeled mannose, such as this compound, is a valuable tool for investigating the role of mannosylated structures in signaling. lookchem.com For instance, it can be used to trace the incorporation of mannose into specific glycoproteins involved in signaling cascades, such as the T helper cell-derived cytokine interleukin-17A, which undergoes O-glycosylation. lookchem.com By following the ¹³C label, researchers can understand how changes in mannose metabolism or availability affect the glycosylation status and, consequently, the function of such signaling molecules.
Furthermore, mannose-6-phosphate (M6P) acts as a crucial signaling molecule for the transport of lysosomal enzymes. wikipedia.org Disorders affecting MPI activity can alter the cellular levels of M6P, potentially disrupting vesicle trafficking to lysosomes. wikipedia.org
Characterization of Mannose Salvage Pathways
In addition to de novo synthesis from glucose and direct uptake from the extracellular environment, cells can obtain mannose through the salvage pathway. This pathway involves the breakdown of cellular glycoproteins and the subsequent reutilization of the released mannose. nih.gov
Stable isotope labeling provides a robust method to distinguish and quantify the contribution of the salvage pathway from other sources. nih.gov By pre-labeling cellular glycoproteins with a heavy isotope of mannose, researchers can track the reappearance of this labeled mannose in newly synthesized glycans after a chase period with unlabeled medium.
However, studies combining stable isotope labeling with deuterium (B1214612) oxide (D₂O) have suggested that mannose salvaged from degraded glycoproteins does not make a significant contribution to N-glycosylation in the cell lines tested. nih.gov Instead, mannose released from N-glycan processing appears to be handled differently from mannose entering the cell from the outside. This salvaged mannose is shielded from hexokinase and is transported out of the cell as free mannose via an unidentified transporter. nih.gov The reasons for this separate tracking are not yet fully understood but may be a mechanism to prevent the accumulation of potentially toxic metabolic byproducts. nih.gov
Further investigation using tracers like this compound could help to more definitively trace the fate of mannose released during glycoprotein (B1211001) turnover and understand the regulation and significance of this export pathway versus its re-entry into the salvage pathway under different cellular conditions.
Emerging Research Directions and Methodological Advancements
Development of Novel D-Mannose-1,2,3-13C3-Based Tracers
The development of novel tracers based on this compound is expanding the toolkit for metabolic flux analysis. While this compound itself is a primary tracer, ongoing research focuses on creating derivatives that can probe specific branches of mannose metabolism with greater specificity. These efforts are analogous to the development of various positionally labeled glucose tracers that have been instrumental in dissecting central carbon metabolism. nih.gov
The strategic placement of the three ¹³C labels at the beginning of the carbon chain in this compound is particularly advantageous. When this molecule enters the metabolic network, the ¹³C labels are carried through a series of enzymatic reactions. The pattern of ¹³C incorporation into downstream metabolites provides a detailed metabolic signature. For instance, the conversion of mannose-6-phosphate (B13060355) to fructose-6-phosphate (B1210287) by phosphomannose isomerase (MPI) can be meticulously tracked, offering insights into the dynamics of this key enzymatic step. researchgate.net
Future developments in this area may include the synthesis of dually labeled tracers, combining ¹³C with other stable isotopes like ¹⁵N or ²H. Such multi-isotope tracers would enable simultaneous tracking of both carbon and nitrogen or hydrogen fates, providing a more holistic view of metabolic pathways, such as the biosynthesis of amino sugars that incorporate nitrogen.
Table 1: Potential Applications of Novel this compound-Based Tracers
| Tracer Type | Potential Application | Metabolic Pathway Probed |
| D-Mannose-1,2,3-¹³C₃ | Foundational tracer for general mannose metabolism | Glycosylation, nucleotide sugar synthesis |
| ¹⁵N-labeled D-Mannose-1,2,3-¹³C₃ | Tracing nitrogen and carbon flux simultaneously | Amino sugar biosynthesis |
| ²H-labeled D-Mannose-1,2,3-¹³C₃ | Investigating redox reactions involving mannose | Pentose (B10789219) Phosphate (B84403) Pathway, NADPH production |
Integration with Single-Cell Metabolomics Approaches
The integration of this compound tracing with single-cell metabolomics represents a significant leap forward in understanding metabolic heterogeneity within cell populations. Techniques like ¹³C-SpaceM, which combines mass spectrometry imaging (MSI) with microscopy, allow for the detection of stable isotope-labeled metabolites at the single-cell level. nih.gov By introducing this compound as a tracer, researchers can visualize how individual cells within a complex tissue or culture utilize mannose.
This approach is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of malignancy. nih.gov For example, in a tumor microenvironment, cancer cells, stromal cells, and immune cells may all exhibit distinct patterns of mannose metabolism. Using this compound, it is possible to spatially resolve the metabolic fate of mannose in these different cell types, revealing cell-specific dependencies on mannose for processes like protein glycosylation, which is often altered in cancer. biorxiv.org
The ability to analyze isotopologue distributions in single cells provides unprecedented detail on metabolic fluxes. For instance, the relative abundance of different ¹³C-labeled isotopologues of a downstream metabolite can reveal the activity of specific metabolic pathways within that cell. nih.gov This level of detail is crucial for identifying rare cell populations with distinct metabolic phenotypes that may be responsible for phenomena like drug resistance or metastasis.
Advanced Isotopic Deconvolution and Data Interpretation Strategies
The complex datasets generated from this compound tracing experiments necessitate the development of advanced computational tools for isotopic deconvolution and data interpretation. When this compound is metabolized, it gives rise to a series of downstream metabolites with varying numbers of ¹³C atoms. Mass spectrometry analysis of these metabolites produces complex isotopic patterns that must be deconvoluted to determine the fractional abundance of each isotopologue. nih.gov
Software tools like geoRge and DIMet have been developed to automate the analysis of untargeted LC/MS data from stable isotope-labeling experiments. acs.orgoup.com These tools use sophisticated algorithms to compare the isotopic distributions in labeled and unlabeled samples, identifying metabolites that have incorporated the ¹³C label and quantifying their enrichment. ebi.ac.uknih.gov For instance, the Isopat algorithm allows for the deconvolution of isotope patterns by comparing a known unlabeled standard with the labeled analyte. researchgate.net
The interpretation of these deconvoluted data is another critical step. Metabolic flux analysis (MFA) models are used to translate the isotopologue distribution data into quantitative flux maps of the metabolic network. mdpi.com These models rely on a detailed understanding of the biochemical reactions involved and the stoichiometry of carbon transitions. The specific labeling pattern of this compound provides unique constraints for these models, improving the accuracy and resolution of the resulting flux estimations.
High-Throughput Screening Methodologies Incorporating Isotopic Tracers
The incorporation of stable isotope tracers like this compound into high-throughput screening (HTS) platforms is enabling the rapid identification of compounds that modulate mannose metabolism. acs.org Traditional HTS assays often rely on indirect readouts of enzyme activity or cell viability. By using an isotopic tracer, it is possible to directly measure the flux through a specific metabolic pathway, providing a more direct and mechanistically informative readout. researchgate.net
For example, an HTS campaign could be designed to identify inhibitors of enzymes involved in glycosylation. isolife.nl Cells would be cultured in the presence of this compound and a library of small molecules. After an incubation period, the incorporation of ¹³C into specific glycoproteins or nucleotide sugars would be measured using mass spectrometry. nih.gov A decrease in ¹³C incorporation would indicate that a compound has inhibited the glycosylation pathway.
This approach can be automated and scaled to screen thousands of compounds. The use of nonmetal isotope barcodes can further enhance the throughput by allowing for the simultaneous screening of multiple conditions or cell lines. acs.org The development of such HTS methodologies is crucial for the discovery of new therapeutic agents that target metabolic pathways.
Future Perspectives on Systems Biology and Isotope Tracing in Complex Biological Networks
The future of metabolic research lies in the integration of stable isotope tracing with systems biology approaches to unravel the complexity of biological networks. this compound will play a pivotal role in these efforts, particularly in the field of glycobiology. Glycosylation is a complex process involving a large network of enzymes and transporters, and alterations in this network are associated with numerous diseases. tandfonline.com
By combining this compound tracing with other 'omics' data, such as genomics, transcriptomics, and proteomics, it is possible to construct comprehensive models of glycosylation pathways. oup.com These models can be used to simulate the effects of genetic or environmental perturbations on glycan structure and function. For example, a systems biology model could predict how a mutation in a glycosyltransferase gene would alter the incorporation of mannose into specific glycoproteins, and these predictions could be validated experimentally using this compound tracing.
Furthermore, the application of these integrated approaches to study the interactions between different metabolic pathways is a key future direction. Mannose metabolism is intricately linked to other central metabolic pathways, including glycolysis and the pentose phosphate pathway. elifesciences.org Tracing the fate of this compound can help to elucidate the nature and extent of these metabolic connections, providing a more complete understanding of cellular metabolism as an integrated system. This network-wide perspective is essential for developing effective strategies to combat complex diseases. creative-proteomics.comvanderbilt.edu
Q & A
Q. What experimental designs are optimal for tracking metabolic flux using D-Mannose-1,2,3-¹³C₃ in cell culture studies?
- Methodological Answer : Use isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) to trace labeled carbon incorporation into downstream metabolites. Design experiments with controlled variables:
- Key Data : Table 5 in isotopic mixing experiments (e.g., Glucose-¹³C analogs) provides a model for validating molar fractions .
Q. How can researchers ensure isotopic purity and stability of D-Mannose-1,2,3-¹³C₃ during long-term storage?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (e.g., argon) to prevent oxidation or isotopic exchange. Validate purity via high-resolution LC-MS before and after storage .
- Stability testing : Perform accelerated degradation studies (e.g., varying temperature/humidity) and compare isotopic ratios using IRMS .
Advanced Research Questions
Q. How do isotopic scrambling or natural abundance corrections affect flux calculations in ¹³C metabolic flux analysis (MFA) with D-Mannose-1,2,3-¹³C₃?
- Methodological Answer :
- Scrambling mitigation : Use tandem mass spectrometry (MS/MS) to differentiate between positional isotopomers. For example, distinguish ¹³C₃-mannose derivatives from scrambled products in glycolysis .
- Statistical correction : Apply Gaussian noise models to raw MS data to account for natural ¹³C abundance (1.1%) and instrument error .
- Validation : Compare experimental results with computational flux predictions (e.g., via OpenFLUX or INCA software) .
Q. What are the limitations of using D-Mannose-1,2,3-¹³C₃ in studying glycosylation pathways in mammalian systems?
- Methodological Answer :
- Competing pathways : Mannose is also routed into nucleotide sugar synthesis (e.g., GDP-mannose), which may dilute label incorporation into glycoproteins. Use pulse-chase experiments with labeled UDP-sugars to quantify branching .
- Sensitivity constraints : Low-abundance glycoconjugates may require enrichment strategies (e.g., lectin affinity chromatography) before LC-MS analysis .
- Ethical/reproducibility considerations : Document cell line-specific glycosylation machinery (e.g., HEK293 vs. CHO cells) to ensure replicability .
Data Analysis & Contradictions
Q. How should researchers resolve discrepancies between theoretical and observed ¹³C enrichment ratios in D-Mannose-1,2,3-¹³C₃ experiments?
- Methodological Answer :
- Step 1 : Verify instrument calibration using certified reference materials (e.g., NIST SRM 1949) .
- Step 2 : Check for isotopic interference from co-eluting metabolites via MS/MS fragmentation patterns .
- Step 3 : Replicate experiments under identical conditions to distinguish technical vs. biological variability .
- Case Study : Table 5 in isotopic mixing experiments shows a <2% deviation between theoretical and observed ¹³C fractions, suggesting robust methodology .
Q. What statistical approaches are recommended for analyzing small-sample datasets in ¹³C-MFA studies?
- Methodological Answer :
- ANOVA : Use one-way ANOVA with Tukey’s post hoc test to compare flux rates across experimental groups .
- Bayesian modeling : Incorporate prior knowledge (e.g., enzyme kinetics) to improve confidence intervals in low-n studies .
- Open Science : Share raw data and code (e.g., via GitHub) to enable meta-analyses and reduce publication bias .
Methodological Reproducibility
Q. How can researchers ensure their D-Mannose-1,2,3-¹³C₃ protocols are replication-ready?
- Methodological Answer :
- Documentation : Provide exact concentrations, incubation times, and equipment settings (e.g., LC gradient profiles) .
- Data repositories : Deposit isotopomer distribution matrices in platforms like MetaboLights or NIH Metabolomics Workbench .
- Peer review : Use tools like SciScore to evaluate methodological rigor before submission .
Emerging Applications
Q. Can D-Mannose-1,2,3-¹³C₃ be integrated with multi-omics approaches to study host-microbe metabolic crosstalk?
- Methodological Answer :
- Multi-omics workflow : Pair ¹³C-MFA with metagenomics (microbiome composition) and proteomics (enzyme expression) to map cross-feeding interactions .
- Challenge : Differentiate host vs. microbial labeling using strain-specific knockout models or fluorescence-activated cell sorting (FACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
